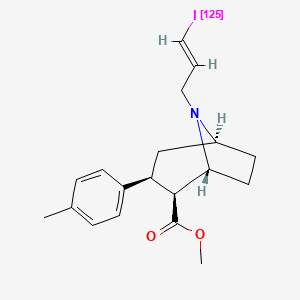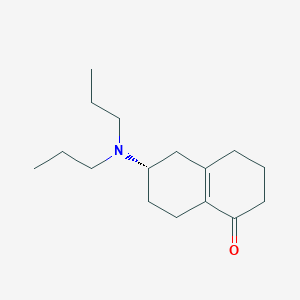![molecular formula C15H22O3 B15165371 Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)- CAS No. 180722-69-4](/img/structure/B15165371.png)
Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- typically involves multi-step organic reactions. One common approach is the esterification of heptanoic acid with 4-methoxybenzyl alcohol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to promote esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of immobilized enzyme catalysts can also enhance the efficiency and selectivity of the reaction, reducing by-products and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions: Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Heptanoic acid or heptanone.
Reduction: Heptanol or other reduced derivatives.
Substitution: Substituted heptanal derivatives.
Applications De Recherche Scientifique
Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme-substrate interactions.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2S)- exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of the research or application.
Comparaison Avec Des Composés Similaires
Heptanal, 2-[(3-methoxyphenyl)methoxy]-(2S)-
Heptanal, 2-[(4-hydroxyphenyl)methoxy]-(2S)-
Heptanal, 2-[(4-methoxyphenyl)methoxy]-(2R)-
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
180722-69-4 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(2S)-2-[(4-methoxyphenyl)methoxy]heptanal |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-6-15(11-16)18-12-13-7-9-14(17-2)10-8-13/h7-11,15H,3-6,12H2,1-2H3/t15-/m0/s1 |
Clé InChI |
WCIHCKYWBLYDOD-HNNXBMFYSA-N |
SMILES isomérique |
CCCCC[C@@H](C=O)OCC1=CC=C(C=C1)OC |
SMILES canonique |
CCCCCC(C=O)OCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Ethane-1,2-diylbis(dodecanoylazanediyl)]diacetic acid (non-preferred name)](/img/structure/B15165290.png)
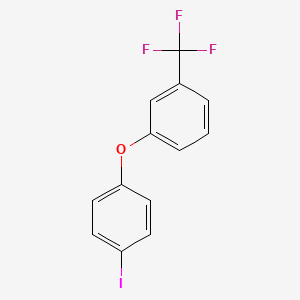
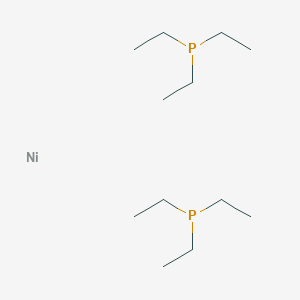
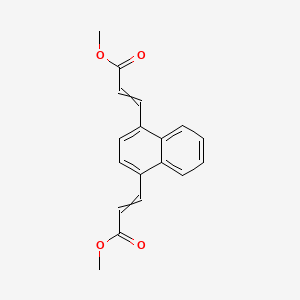
![2-Hydroxy-4-[(sulfoacetyl)oxy]benzoic acid](/img/structure/B15165315.png)
![Phosphonic acid, [(2S)-oxiranylmethyl]-, diethyl ester](/img/structure/B15165321.png)
![2-[(1,3-Diamino-1H-isoindol-1-yl)oxy]ethan-1-ol](/img/structure/B15165329.png)
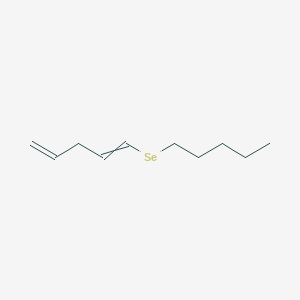
![6-{[4-(Decyloxy)phenyl]ethynyl}naphthalene-2-carbonitrile](/img/structure/B15165341.png)
![[2-(2-Methoxyethoxy)ethoxy]methanol](/img/structure/B15165347.png)
![[(6-Butoxynaphthalen-2-yl)methylidene]propanedinitrile](/img/structure/B15165348.png)
![Acetamide,N-(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15165353.png)
